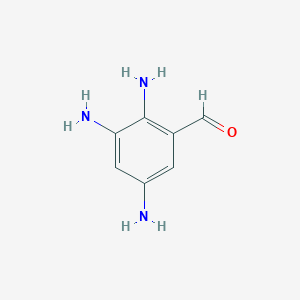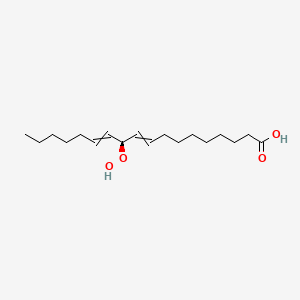
2,3,5-Triaminobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Triaminobenzaldehyde is an organic compound characterized by the presence of three amino groups and an aldehyde group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Triaminobenzaldehyde typically involves the reduction of nitrobenzaldehyde derivatives. One common method includes the reduction of 2,3,5-trinitrobenzaldehyde using a reducing agent such as iron powder in the presence of acetic acid. The reaction is carried out under controlled conditions to ensure the selective reduction of nitro groups to amino groups while preserving the aldehyde functionality.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing catalytic hydrogenation techniques and advanced purification methods to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5-Triaminobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: 2,3,5-Triaminobenzoic acid.
Reduction: 2,3,5-Triaminobenzyl alcohol.
Substitution: Various acylated or alkylated derivatives.
Applications De Recherche Scientifique
2,3,5-Triaminobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3,5-Triaminobenzaldehyde involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
2,3,5-Triaminotoluene: Similar structure but with a methyl group instead of an aldehyde group.
2,3,5-Triaminobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2,3,5-Triaminophenol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness: 2,3,5-Triaminobenzaldehyde is unique due to the presence of both amino and aldehyde groups on the same benzene ring. This combination allows it to participate in a diverse range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
477535-28-7 |
|---|---|
Formule moléculaire |
C7H9N3O |
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
2,3,5-triaminobenzaldehyde |
InChI |
InChI=1S/C7H9N3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,8-10H2 |
Clé InChI |
BLUXZJOZEINJLS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C=O)N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)


![(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol](/img/structure/B14253215.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14253219.png)


![3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide](/img/structure/B14253234.png)
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)
![Tert-butyl[(8-chlorooctyl)oxy]dimethylsilane](/img/structure/B14253246.png)
![methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate](/img/structure/B14253250.png)
![1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine](/img/structure/B14253251.png)

